3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester

Description

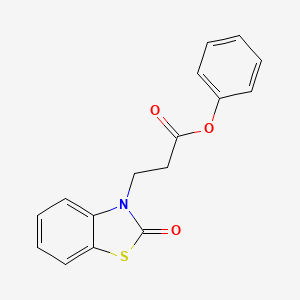

3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester is a benzothiazolone derivative characterized by a benzothiazol-2-one ring linked to a propionic acid phenyl ester moiety. The benzothiazol-2-one core (a bicyclic structure with sulfur and nitrogen atoms) is pharmacologically significant, as similar compounds exhibit antimicrobial, antifungal, and anti-inflammatory activities . The phenyl ester group may enhance metabolic stability compared to alkyl esters, as aromatic esters are generally less prone to hydrolysis by esterases .

Properties

IUPAC Name |

phenyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-15(20-12-6-2-1-3-7-12)10-11-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZQPFPZGFFELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCN2C3=CC=CC=C3SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester typically involves the condensation of 2-aminobenzenethiol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminobenzenethiol with phenylacetic acid under acidic conditions to form the benzothiazole ring. This intermediate is then esterified with phenyl propionate to yield the final product. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols or amines.

Substitution: Nitrated or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents

Recent studies have indicated that derivatives of benzothiazole, including 3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester, exhibit potential as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors are crucial in regulating glucose metabolism and lipid homeostasis, making them targets for the treatment of type 2 diabetes mellitus. A specific study demonstrated that modifications to the benzothiazole scaffold enhanced binding affinity and biological activity, leading to significant reductions in serum triglycerides and glucose levels in animal models .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. Research has shown that benzothiazole derivatives can inhibit neuroinflammation and oxidative stress pathways, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds with similar structures have been reported to reduce the production of pro-inflammatory cytokines in microglial cells, thereby offering a protective effect on neuronal health .

Material Science

Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. A study highlighted its use in polyvinyl chloride (PVC) composites, where it improved the material's resistance to thermal degradation while maintaining flexibility .

Nanocomposites

The compound has also been utilized in the development of nanocomposites. By integrating this compound with nanoparticles, researchers have achieved enhanced conductivity and strength in composite materials. This application is particularly relevant for electronic devices where lightweight yet strong materials are required .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester involves its interaction with specific molecular targets In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with related compounds:

Pharmacokinetic and Toxicological Profiles

- Toxicity: No toxicity data exist for the target compound, but structurally related benzothiazolones (e.g., NM-3 in ) show low systemic toxicity in preclinical models .

Biological Activity

3-(2-Oxo-benzothiazol-3-YL)-propionic acid phenyl ester is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety linked to a propionic acid phenyl ester. The presence of the benzothiazole ring is crucial for its biological activity, as it often enhances interactions with biological targets.

Anticancer Activity

Research indicates that compounds related to benzothiazole exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promising results in inhibiting the growth of breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The antiproliferative activity of this compound is hypothesized to be linked to its ability to inhibit specific signaling pathways such as PI3K and mTOR, which are crucial in cancer proliferation and survival .

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties . The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential use in treating inflammatory conditions. In vitro studies have demonstrated that related compounds can effectively reduce COX-1 and COX-2 activity, which are key enzymes in the inflammatory response .

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to this compound has been documented, showing effectiveness against various bacterial strains. The structure-activity relationship indicates that modifications on the benzothiazole ring can enhance antibacterial properties, making it a candidate for further development in antimicrobial therapies .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By inhibiting key enzymes such as COX, the compound can modulate inflammatory pathways.

- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Signal Transduction Modulation : The compound may affect signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies highlight the biological activity of benzothiazole derivatives:

- Anticancer Efficacy : A study demonstrated that a series of benzothiazole derivatives exhibited potent antiproliferative activity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Effects : Another investigation reported significant inhibition of COX enzymes by modified benzothiazole compounds, suggesting their potential as anti-inflammatory agents .

- Antimicrobial Testing : A recent study evaluated the antibacterial activity of various derivatives against resistant bacterial strains, finding that certain modifications significantly enhanced efficacy .

Q & A

Q. What are the common synthetic routes for 3-(2-oxo-benzothiazol-3-yl)-propionic acid phenyl ester, and what are their key experimental parameters?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:

- Cyclocondensation under pressure : A mixture of a hydrazone precursor (e.g., 3-oxo-3-phenyl-2-(phenylhydrazono)-propionic acid ethyl ester) and a nitrile derivative (e.g., malononitrile) in acetic acid, heated at 130°C under pressure in a Q-tube reactor for ~2 hours. Monitoring via TLC and GC/MS ensures reaction completion .

- Nucleophilic substitution : Reacting a benzothiazole-3-yl-propanol intermediate with activated phenyl esters (e.g., phenyl chloroformate) in anhydrous conditions. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions .

Key parameters : Reaction time, solvent polarity (acetic acid vs. THF), and stoichiometric ratios of reagents.

Q. How can researchers optimize purification techniques for this compound to achieve high purity?

Methodological Answer:

- Recrystallization : Use ethanol or ethanol/water mixtures to isolate the product. Hot filtration followed by slow cooling reduces impurities (e.g., unreacted hydrazones) .

- Chromatography : Silica gel column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:1) separates byproducts. HPLC with C18 columns and acetonitrile/water mobile phases resolves stereoisomers .

- Crystallographic validation : Single-crystal X-ray diffraction confirms structural integrity and purity (>99%) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

Methodological Answer:

- Keto-enol tautomerization : The 2-oxo-benzothiazole moiety undergoes tautomerization, leading to competing pathways. Stabilizing the enol form via hydrogen-bonding solvents (e.g., DMF) suppresses side reactions .

- Steric hindrance : Bulky substituents on the phenyl ester group may favor intramolecular cyclization over esterification. Computational modeling (DFT) predicts energy barriers for competing pathways .

- Validation : LC-MS/MS identifies byproducts (e.g., dimerized species), while ¹H-NMR quantifies tautomeric ratios .

Q. How does the electronic configuration of substituents on the benzothiazole ring influence the compound's reactivity in nucleophilic reactions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Substituents like -NO₂ or -CF₃ increase the electrophilicity of the 2-oxo group, accelerating nucleophilic attacks (e.g., ester hydrolysis). Hammett plots correlate σ values with reaction rates .

- Electron-donating groups (EDGs) : -OCH₃ or -NH₂ decrease reactivity but enhance stability. UV-Vis spectroscopy tracks charge-transfer interactions in substituted analogs .

- Case study : Fluorinated analogs (e.g., 3-(2,3,4,5-tetrafluorophenyl) derivatives) exhibit enhanced hydrolytic stability due to reduced electron density .

Q. What strategies are effective in resolving contradictory spectroscopic data for this compound reported in different studies?

Methodological Answer:

- Standardized protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR, and calibrate instruments with internal standards (e.g., TMS). Compare ¹³C-NMR carbonyl peaks (170–175 ppm) to differentiate ester vs. amide derivatives .

- High-resolution mass spectrometry (HRMS) : Resolve discrepancies in molecular ion ([M+H]⁺) m/z values. For example, a mass error <2 ppm confirms the empirical formula .

- Interlaboratory validation : Share samples with collaborators to replicate results, addressing solvent polarity or pH effects on spectral profiles .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Core modifications : Replace the phenyl ester with heteroaromatic groups (e.g., pyridyl) to improve solubility. In vitro assays (e.g., antimicrobial disk diffusion) quantify activity shifts .

- Side-chain variations : Introduce alkyl or fluorinated chains to modulate lipophilicity (logP). Molecular docking predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Case study : N-benzyl-3-(2-oxo-benzothiazol-3-yl)propanamide analogs show 4-fold higher antifungal activity than the parent ester, attributed to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.